molecular formula C9H10N2O B3054109 1-Nitroso-1,2,3,4-tetrahydroquinoline CAS No. 5825-44-5

1-Nitroso-1,2,3,4-tetrahydroquinoline

Cat. No. B3054109
Key on ui cas rn: 5825-44-5
M. Wt: 162.19 g/mol
InChI Key: FAWGKYZUQAMFJR-UHFFFAOYSA-N
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Patent
US05324725

Procedure details

266.4 g of 1,2,3,4-tetrahydroquinoline were added to a mixture of 330 ml of 12 N hydrochloric acid and 800 g of ice. A solution of 165 g of sodium nitrite in 500 ml of water was added slowly to the mixture over the course of 2 hours while the temperature was kept below 5° C. The reaction mixture was then allowed to warm to room temperature in the course of hour and was extracted twice with 500 ml portions of toluene. The organic phase was separated, washed four times with 300 ml portions of water, dried and evaporated. As a residue, 269 g of crude 1,2,3,4-tetrahydro-1-nitrosoquinoline were obtained as a brownish oil.
Quantity
266.4 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.Cl.[N:12]([O-])=[O:13].[Na+]>O>[N:12]([N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1)=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
266.4 g
Type
reactant
Smiles
N1CCCC2=CC=CC=C12
Name
Quantity
330 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
800 g
Type
reactant
Smiles
Step Two
Name
Quantity
165 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 5° C
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with 500 ml portions of toluene
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed four times with 300 ml portions of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N(=O)N1CCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 269 g
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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